N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclobutanecarboxamide group
Properties
IUPAC Name |
N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c18-11(9-4-3-5-9)15-12-16-17-13(20-12)19-8-10-6-1-2-7-14-10/h1-2,6-7,9H,3-5,8H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGYHGGIZVRXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-cyanothioacetamide with a suitable aldehyde to form a thioamide intermediate. This intermediate is then cyclized with hydrazine to form the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with a pyridine derivative and a cyclobutanecarboxylic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group on the pyridine ring can yield amines .
Scientific Research Applications
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiadiazole derivatives, such as:
- 2-(pyridin-2-yl)thiazole
- 2-(pyridin-2-yl)imidazole
- 2-(pyridin-2-yl)pyrazole
Uniqueness
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is unique due to its combination of a pyridine ring, a thiadiazole ring, and a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that integrates multiple heterocyclic structures, specifically thiazole and thiadiazole moieties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide core linked to a thiadiazole unit through a pyridine-derived thioether. Its molecular formula is , with a molar mass of approximately 298.39 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Anticancer Potential
Research indicates that compounds with the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance, derivatives of this class have shown potential in inhibiting lipoxygenase (LOX) enzymes, which are implicated in various neoplastic diseases such as colorectal and pancreatic cancers . A study demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines (PC3, HT29, SKNMC) comparable to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Nitro Derivative | PC3 | 12.5 | Tyrosine Kinase Inhibition |
| Methoxylated Derivative | SKNMC | 15.0 | Apoptosis Induction |
| Doxorubicin | PC3 | 10.0 | DNA Intercalation |
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of LOX enzymes. This inhibition is crucial for developing novel anticancer agents targeting inflammatory pathways associated with tumor progression . The enzyme inhibitory activity was assessed using an MTT assay protocol, revealing promising results for certain derivatives.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Tyrosine Kinase : This pathway is vital for cell signaling related to growth and proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death is essential for eliminating cancerous cells.
- Lipoxygenase Inhibition : Targeting LOX enzymes can disrupt inflammatory processes that contribute to cancer development.
Case Studies
A notable case study involved synthesizing a series of 1,3,4-thiadiazole derivatives and evaluating their biological activities against various cancer cell lines. The study found that certain modifications in the chemical structure significantly enhanced the anticancer efficacy of these compounds .
Future Research Directions
Given the promising results observed with similar compounds, further research should focus on:
- In vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise pathways through which these compounds exert their biological effects.
- Structural Modifications : Exploring how variations in the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
